3-chloro-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
This compound belongs to the thieno[3,4-c]pyrazole class of heterocyclic molecules, characterized by a fused thiophene-pyrazole core. The structure features a 3-chlorobenzamide moiety linked to the pyrazole ring and a 2,3-dimethylphenyl substituent at the 2-position of the thienopyrazole scaffold. Its molecular formula is C₂₁H₁₇ClN₂OS, with a molecular weight of 380.89 g/mol.
Properties
IUPAC Name |
3-chloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS/c1-12-5-3-8-18(13(12)2)24-19(16-10-26-11-17(16)23-24)22-20(25)14-6-4-7-15(21)9-14/h3-9H,10-11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODKHVCQWYQPMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring.
Introduction of the 2,3-Dimethylphenyl Group: This step involves the coupling of the thieno[3,4-c]pyrazole intermediate with a 2,3-dimethylphenyl derivative, often using palladium-catalyzed cross-coupling reactions.
Formation of the Benzamide Group: The final step involves the reaction of the intermediate with benzoyl chloride or a similar reagent to form the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The chlorine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium azide, potassium cyanide, and organometallic reagents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
3-chloro-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Structural and Functional Differences
Substituent Effects on the Benzamide Ring: The 3-chloro group in the target compound increases lipophilicity compared to 3,4-dimethyl (Compound 11) or 2-fluoro () analogs. Chloro substituents enhance metabolic stability but may reduce solubility .
Thienopyrazole Core Modifications: The 2,3-dimethylphenyl group in the target compound provides steric bulk compared to the 2,4-dimethylphenyl in Compound 11 or the 3-chlorophenyl in . This likely affects receptor binding pocket interactions . Compound 7h replaces the thienopyrazole with a benzo-fused triazolodiazepine core, altering ring strain and hydrogen-bonding capacity .
Physicochemical Properties: Melting points vary significantly: Compound 7h (175–177°C) vs. Chloro and trifluoromethyl groups generally elevate melting points due to increased crystallinity . IR spectra for Compound 7h show a strong C=O stretch at 1642 cm⁻¹, consistent with benzamide derivatives, while diazenyl Compound 12 exhibits NH stretches near 3431 cm⁻¹ .
Biological Activity
3-chloro-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize its biological activity, including its synthesis, structure-activity relationship (SAR), and various pharmacological effects supported by case studies and research findings.
Chemical Structure and Synthesis
The compound features a thieno[3,4-c]pyrazole core substituted with a chloro group and a benzamide moiety. Its molecular formula is , and it possesses significant structural complexity that contributes to its biological properties.
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from simpler thieno[3,4-c]pyrazole derivatives. Key steps include:
- Formation of the Thienyl Core : Utilizing cyclization reactions under acidic or basic conditions.
- Substitution Reactions : Introducing the chloro and benzamide groups through nucleophilic substitution.
- Final Coupling : Combining the synthesized intermediates to yield the target compound.
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor activity. They are known to inhibit critical pathways involved in cancer cell proliferation:
- BRAF(V600E) Inhibition : This compound may act as an inhibitor of the BRAF(V600E) mutation prevalent in various cancers. Studies have shown that similar pyrazole derivatives effectively inhibit tumor growth in vitro and in vivo models .
- Mechanism of Action : The proposed mechanism involves blocking kinase activity that leads to reduced cell proliferation and increased apoptosis in cancer cells.
Anti-inflammatory Properties
In addition to antitumor effects, this compound has demonstrated anti-inflammatory properties. Research highlights include:
- Inhibition of Nitric Oxide Production : Similar compounds have been shown to reduce LPS-induced nitric oxide production in macrophages, suggesting potential use in treating inflammatory diseases .
- Cytokine Modulation : The compound may modulate cytokine release, further contributing to its anti-inflammatory effects.
Antibacterial Activity
Some studies have indicated that pyrazole derivatives possess antibacterial properties. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .
Case Studies and Research Findings
A series of studies have evaluated the biological activity of related pyrazole compounds:
- Study on Antitumor Activity :
- Anti-inflammatory Research :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
